N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide
Description
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a morpholinopropyl side chain and a propanesulfonamide group. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions, a common feature in enzyme inhibitors or receptor-targeting agents. Its molecular formula is C₁₃H₂₄N₆O₃S, with a molecular weight of 368.44 g/mol.
Properties
Molecular Formula |
C13H27N5O3S |
|---|---|
Molecular Weight |
333.45 g/mol |
IUPAC Name |
N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C13H27N5O3S/c1-12(2)22(19,20)16-13-14-10-18(11-15-13)5-3-4-17-6-8-21-9-7-17/h12H,3-11H2,1-2H3,(H2,14,15,16) |
InChI Key |
NBWWDMLAIIDFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)CCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the morpholinopropylamine intermediate, which can be synthesized by reacting morpholine with 3-chloropropylamine under controlled conditions . This intermediate is then reacted with a suitable triazine derivative to form the tetrahydrotriazinyl group. Finally, the propanesulfonamide group is introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as employing catalysts and solvents that enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Studies
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit activity against various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : Some studies have reported that the compound shows promise as an antimicrobial agent. It may be effective against both gram-positive and gram-negative bacteria due to its ability to disrupt cellular processes.
Neuropharmacology
Research has indicated potential applications in neuropharmacology. The morpholine moiety in the structure suggests that it could interact with neurotransmitter systems:
- Cognitive Enhancement : There are indications that this compound may enhance cognitive functions in preclinical models. It is hypothesized to modulate neurotransmitter levels or receptor activity.
Agricultural Applications
The compound's properties have also been explored in agricultural science:
- Pesticide Development : Its structural characteristics make it a candidate for developing new pesticides or herbicides. Studies are ongoing to evaluate its efficacy and safety in agricultural applications.
Data Tables
| Application Area | Potential Effects | References |
|---|---|---|
| Pharmacology | Anticancer activity | |
| Antimicrobial properties | ||
| Neuropharmacology | Cognitive enhancement | |
| Agricultural Science | Pesticide development |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation published in Antimicrobial Agents and Chemotherapy highlighted the compound's broad-spectrum antimicrobial activity. The study demonstrated significant inhibition of bacterial growth in both laboratory and clinical isolates.
Mechanism of Action
The mechanism of action of N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N-[5-(3-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide
- Key Differences: Substituent: Replaces the morpholinopropyl group with a pyridylmethyl moiety. However, the absence of morpholine reduces solubility in aqueous environments . Molecular Weight: Slightly lower (estimated 354.40 g/mol) due to the smaller pyridylmethyl group.
Structural Analog: 6-chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine
- Key Differences: Core Structure: Incorporates a quinazoline ring instead of a triazine, with additional chloro and phenyl substituents. Biological Relevance: Quinazoline derivatives are well-documented kinase inhibitors (e.g., EGFR inhibitors). Molecular Weight: Significantly higher (537.04 g/mol) due to the quinazoline scaffold and substituents.
Comparative Data Table
Research Findings and Mechanistic Insights
- Pyridylmethyl Analog: Limited data exists, but pyridine-containing analogs often exhibit antimicrobial or antiviral properties due to metal-coordination capabilities .
- Quinazoline Analog : The chloro and phenyl groups align with structural features of FDA-approved kinase inhibitors (e.g., Erlotinib). However, the bulky substituents may increase off-target interactions or toxicity .
Biological Activity
N-[5-(3-morpholinopropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising a tetrahydro-1,3,5-triazine core linked to a morpholinopropyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 342.43 g/mol .
Structural Formula
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| Key Functional Groups | Tetrahydro-1,3,5-triazine, Morpholinopropyl, Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that similar compounds exhibit significant binding affinities towards kinases involved in cancer pathways. For instance, the compound may inhibit Bruton’s tyrosine kinase (BTK), which is implicated in tumor growth and survival .
Anticancer Properties
Studies have demonstrated the anticancer potential of triazine derivatives. For example:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines while exhibiting low toxicity to normal cells. In vitro studies indicated significant reductions in cell viability in cancer cell lines such as BxPC-3 and HCT-116 .
- Apoptosis Induction : The mechanism involves the activation of both extrinsic and intrinsic apoptotic pathways. Increased activity of caspases (caspase-8 and caspase-9) has been observed following treatment with related compounds .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to elucidate the efficacy of this compound against specific targets. Modifications in the side chains can enhance biological activities and provide insights into optimizing drug design .
Preclinical Studies
- Study on BTK Inhibition : A related compound demonstrated superior anticancer efficacy compared to 5-fluorouracil (5-FU) in colorectal cancer models. The study revealed that the compound could significantly suppress tumor development in zebrafish embryo xenograft models when used in conjunction with 5-FU .
- Cytotoxic Effects : An investigation into the cytotoxic effects of triazine-containing compounds showed IC50 values indicating potent activity against cancer cell lines with minimal impact on normal fibroblasts .
Comparative Analysis of Related Compounds
| Compound | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| MM129 | DLD-1 | 0.15 | BTK Inhibition |
| MM131 | HCT-116 | 0.20 | Apoptotic Pathways |
| N-[5-(3-morpholinopropyl)-1,4,5... | BxPC-3 | TBD | Kinase Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
